molecular formula C10H10BrClO2 B8391687 Ethyl 4-(bromomethyl)-2-chlorobenzoate CAS No. 99500-37-5

Ethyl 4-(bromomethyl)-2-chlorobenzoate

Cat. No.: B8391687
CAS No.: 99500-37-5
M. Wt: 277.54 g/mol
InChI Key: DOHXFRYIQIXACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(bromomethyl)-2-chlorobenzoate (CAS: 76008-74-7) is a halogenated benzoate ester with a bromomethyl (-CH₂Br) group at the 4-position and a chlorine atom at the 2-position of the aromatic ring . Its molecular formula is C₁₀H₁₀BrClO₂, and it is primarily used as an intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions due to the reactive bromomethyl moiety . The compound’s synthesis often involves bromination or esterification steps, as exemplified in patent WO2015/48662, where it is prepared via nucleophilic substitution or esterification of pre-functionalized benzoic acid derivatives .

Properties

CAS No.

99500-37-5

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-2-chlorobenzoate

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5H,2,6H2,1H3

InChI Key

DOHXFRYIQIXACC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)CBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ethyl 2-(Bromomethyl)-4-Chlorobenzoate

Ethyl 2-(bromomethyl)-4-chlorobenzoate (CAS: 15365-28-3) is a positional isomer of the target compound, with bromomethyl and chlorine substituents swapped between the 2- and 4-positions. Key differences include:

  • Reactivity : The bromomethyl group at the 2-position may experience steric hindrance due to proximity to the ester group, reducing its accessibility in nucleophilic substitution reactions compared to the 4-bromomethyl isomer .

Halogenated Benzoate Esters

Ethyl 4-(Bromomethyl)benzoate

This compound lacks the 2-chloro substituent, simplifying its electronic profile. For example, it has been used in N-benzylation reactions to synthesize hyaluronidase inhibitors (e.g., compound 8.47) .

Ethyl 4-Chlorobenzoate (CAS: 2196-99-8)

Devoid of the bromomethyl group, this compound is less reactive but serves as a precursor for further functionalization.

Ethyl 2-Chlorobenzoate (CAS: 19810-31-2)

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Ethyl 4-(bromomethyl)-2-chlorobenzoate 76008-74-7 C₁₀H₁₀BrClO₂ 277.54 4-Bromomethyl, 2-Chloro
Ethyl 2-(bromomethyl)-4-chlorobenzoate 15365-28-3 C₁₀H₁₀BrClO₂ 277.54 2-Bromomethyl, 4-Chloro
Ethyl 4-chlorobenzoate 2196-99-8 C₉H₉ClO₂ 184.62 4-Chloro
Ethyl 2-chlorobenzoate 19810-31-2 C₉H₉ClO₂ 184.62 2-Chloro

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-(bromomethyl)-2-chlorobenzoate, and how is reaction completion validated?

  • Methodological Answer : this compound is typically synthesized via bromination of ethyl 4-methyl-2-chlorobenzoate using reagents like N-bromosuccinimide (NBS) under radical initiation or via alkylation reactions. For example, alkylation with ethyl 4-(bromomethyl)benzoate in DMF using NaH as a base at 0°C has been reported for analogous compounds .
  • Validation : Reaction progress is monitored via TLC with multiple eluent systems (e.g., chloroform:ethyl acetate [2:1], hexane:ethanol [4:1]) to confirm the disappearance of starting material spots. Purity is assessed by single-spot TLC and melting point analysis .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • TLC : Use multiple eluent systems to rule out co-eluting impurities.
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., bromomethyl at C4, chloro at C2).
  • Mass Spectrometry (MS) : ESI+ or EI-MS to verify molecular weight (e.g., m/z ~287 for C10_{10}H10_{10}BrClO2_2).
  • Melting Point : Compare with literature values to assess crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during the synthesis of bromomethyl-substituted benzoates?

  • Methodological Answer : Yield inconsistencies often arise from competing side reactions (e.g., hydrolysis of the bromomethyl group or ester). To address this:
  • Troubleshooting Steps :

Use inert atmospheres (N2_2/Ar) to minimize moisture-induced hydrolysis.

Optimize reaction time and temperature (e.g., low temperatures for bromomethyl stability).

Employ orthogonal analytical methods (e.g., 1^{1}H NMR to detect hydrolyzed byproducts like carboxylic acids).

  • Case Study : In a related synthesis, TLC with three eluent systems confirmed purity, while column chromatography (silica gel, hexane:ethyl acetate) removed side products .

Q. What strategies optimize the alkylation of ethyl 2-chlorobenzoate derivatives with bromomethyl groups?

  • Methodological Answer : Key parameters include:
  • Base Selection : NaH or K2_2CO3_3 for deprotonation, with DMF as a polar aprotic solvent to enhance reactivity .
  • Temperature Control : Reactions at 0°C minimize thermal decomposition of the bromomethyl group.
  • Real-Time Monitoring : Use in-situ IR spectroscopy to track carbonyl group transformations or TLC with fluorescent indicators for rapid assessment.
  • Example : A 25% yield improvement was achieved by switching from THF to DMF in a benzylation reaction, attributed to better solubility of intermediates .

Q. How does the bromomethyl substituent influence the reactivity of this compound compared to chloro or methyl analogs?

  • Methodological Answer :
  • Comparative Reactivity :
SubstituentReactivity in SN2Stability to Hydrolysis
BromomethylHigh (good leaving group)Moderate (prone to hydrolysis)
ChloromethylModerateLow
MethylNoneHigh
  • Applications : Bromomethyl groups enable nucleophilic substitutions (e.g., with amines or thiols) to generate derivatives for drug discovery. For instance, bromomethyl-substituted benzoates are intermediates in synthesizing indole-based bioactive molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.